molecular formula C5H9N B3050663 Cyclopent-3-en-1-amine CAS No. 27721-59-1

Cyclopent-3-en-1-amine

Cat. No.: B3050663
CAS No.: 27721-59-1
M. Wt: 83.13 g/mol
InChI Key: LJSBEPFUQWPNBZ-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-amine is an organic compound with the molecular formula C5H9N It is a cycloalkene with an amine group attached to the third carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentene with ammonia in the presence of a catalyst. Another method includes the reduction of cyclopent-3-en-1-one oxime using hydrogen in the presence of a metal catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopent-3-en-1-one oxime. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopent-3-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Cyclopent-3-en-1-amine can be compared with other similar compounds such as cyclopentane-1-amine and cyclopent-2-en-1-amine. While all these compounds share a cyclopentane ring, their chemical properties and reactivity differ due to the position and nature of the functional groups attached to the ring. This compound is unique due to the presence of both an alkene and an amine group, which allows it to participate in a wider range of chemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopent-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSBEPFUQWPNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373354
Record name Cyclopent-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27721-59-1
Record name Cyclopent-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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